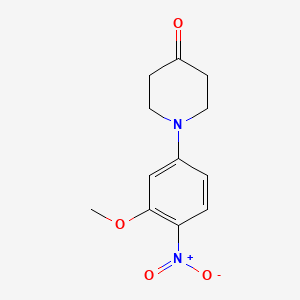
1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Cat. No. B1593172
Key on ui cas rn:
761440-64-6
M. Wt: 250.25 g/mol
InChI Key: VWVGKNTWOBCSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093239B2
Procedure details


To a solution of 1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinone (Example 57, step B; 1.41 g, 5.6 mmol) in 50 mL 1,2-dichloroethane was added a solution of dimethylamine (2M in THF, 5.6 mL, 11.2 mmol), HOAc (1.3 mL, 22.4 mmol) and sodium triacetoxyborohydride (1.78 g, 8.4 mmol). When TLC indicated the reaction to be complete, the solution was diluted with H2O and extracted with DCM. The aqueous phase was brought to pH>7 with the addition of saturated NaHCO3. This was extracted twice with DCM and EtOAc. The combined organic phases were dried over MgSO4 and concentrated to give 1.37 g (88%) of the desired product. 1H NMR (400 MHz, DMSO-d6) δ 7.84 (d, J=9.6 Hz, 1H), 6.54 (dd, J=9.4 and 2.2 Hz, 1H), 6.46 (d, J=2.0 Hz, 1H), 3.99 (d, J=13.2 Hz, 1H), 3.87 (s, 3H), 2.96-2.89 (m, 2H), 2.35-2.30 (m, 1H), 2.15 (s, 6H), 1.79 (d, J=11.6 Hz, 2H), 1.42-1.32 (m, 2H).






Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].[CH3:19][NH:20][CH3:21].CC(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl.O>[CH3:19][N:20]([CH3:21])[CH:15]1[CH2:16][CH2:17][N:12]([C:5]2[CH:6]=[CH:7][C:8]([N+:9]([O-:11])=[O:10])=[C:3]([O:2][CH3:1])[CH:4]=2)[CH2:13][CH2:14]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.41 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1[N+](=O)[O-])N1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
5.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
1.78 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous phase was brought to pH>7 with the addition of saturated NaHCO3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This was extracted twice with DCM and EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.37 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
